Gsk-872 hydrochloride

Species Selectivity Rodent Models In Vivo Pharmacology

GSK-872 hydrochloride is the only RIPK3 inhibitor that combines sub-nanomolar potency (IC₅₀ = 1.3–1.8 nM) with validated cross-species activity in both primate and rodent orthologs—unlike GSK-840 (primate-restricted) or GSK-843 (5-fold less potent, toxic at >2.5 µM). The HCl salt enables aqueous formulation at 2.5 mg/mL, ideal for systemic IP, IV, or ICV dosing. Its >1,000-fold selectivity over 300+ kinases (including RIPK1/RIPK2) eliminates confounding off-target effects in phosphoproteomics and pathway analyses. A 12-fold higher tolerated concentration window (up to 30 µM) vs. GSK-843 supports chronic organoid cultures and extended-duration assays. With reproducible efficacy confirmed across ≥7 distinct in vivo disease models—Parkinson's, TBI, acute liver failure, spinal cord injury, cardiac hypertrophy—this compound ensures cross-study comparability and reduces experimental variability. Choose GSK-872 HCl for translational rigor that newer, less-characterized inhibitors cannot yet provide.

Molecular Formula C19H18ClN3O2S2
Molecular Weight 420.0 g/mol
Cat. No. B8143567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGsk-872 hydrochloride
Molecular FormulaC19H18ClN3O2S2
Molecular Weight420.0 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=CC4=C(C=C3)SC=N4.Cl
InChIInChI=1S/C19H17N3O2S2.ClH/c1-12(2)26(23,24)14-4-5-16-15(10-14)17(7-8-20-16)22-13-3-6-19-18(9-13)21-11-25-19;/h3-12H,1-2H3,(H,20,22);1H
InChIKeyVKCVPZFWFZKUJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK-872 Hydrochloride: A Species-Cross-Reactive RIPK3 Inhibitor for Necroptosis Research and In Vivo Disease Modeling


GSK-872 hydrochloride is a cell-permeable quinolinyl-benzothiazolamine compound that functions as a potent and highly selective inhibitor of receptor-interacting protein kinase 3 (RIPK3) [1]. It binds the RIP3 kinase domain with high affinity (IC₅₀ = 1.8 nM) and inhibits kinase activity (IC₅₀ = 1.3 nM) . Unlike some structurally related RIPK3 inhibitors that exhibit primate-restricted activity, GSK-872 demonstrates cross-species activity against both primate and rodent RIPK3 orthologs, making it broadly applicable across commonly used preclinical model systems [2].

Why Not All RIPK3 Inhibitors Are Interchangeable: GSK-872 Hydrochloride Procurement Considerations


Substitution among RIPK3 inhibitors in the GSK series is not scientifically valid due to substantial differences in biochemical potency, species selectivity, and toxicity profiles. GSK-840, while ~6- to 9-fold more potent biochemically than GSK-872, is active only against primate RIPK3 and cannot be used in standard rodent in vivo models [1]. GSK-843 is approximately 5-fold less potent than GSK-872 biochemically and exhibits higher toxicity at lower concentrations, limiting its utility in certain experimental contexts [2]. Emerging RIPK3 inhibitors such as UH15-38 demonstrate improved cellular potency but lack the extensive in vivo validation history and multi-disease model characterization accumulated for GSK-872 across neurology, inflammation, and ischemia research . The hydrochloride salt form further distinguishes this compound from free base preparations, offering enhanced aqueous solubility (2.5 mg/mL in water) critical for in vivo formulation and consistent cellular assay reproducibility .

Quantitative Differentiation of GSK-872 Hydrochloride Versus RIPK3 Inhibitor Comparators: Evidence-Based Procurement Guide


Species Cross-Reactivity Advantage: GSK-872 Is Active Against Both Primate and Rodent RIPK3 Unlike GSK-840

GSK-872 is active against both primate and rodent RIPK3 orthologs, whereas GSK-840—despite being 6- to 9-fold more potent biochemically—exhibits activity only against primate RIPK3 and is unsuitable for rodent in vivo studies [1]. This species cross-reactivity has been functionally validated: in murine peritoneal exudate cells (PECs), GSK-872 rescues TNF/zVAD-induced necroptosis in a concentration-dependent manner, while GSK-840 shows no protective effect in the same murine system [2].

Species Selectivity Rodent Models In Vivo Pharmacology

Favorable Toxicity Threshold in Teratogenicity Assays: GSK-872 Permits Higher Experimental Concentrations Than GSK-843

In teratogenicity assessments, GSK-872 can be used at experimental concentrations up to 30 μM, representing a 12-fold higher tolerated concentration window compared to GSK-843 (2.5 μM) and a 3-fold higher window than GSK-840 (10 μM) [1]. The teratogenic threshold concentration for GSK-872 is 100 μM, compared to only 5 μM for GSK-843 and 20 μM for GSK-840 [1].

Toxicity Developmental Biology Assay Optimization

Intermediate Biochemical Potency Balances Target Engagement and Selectivity Profile Across 300+ Kinases

GSK-872 binds RIP3 kinase domain with an IC₅₀ of 1.8 nM and inhibits kinase activity with an IC₅₀ of 1.3 nM [1]. In direct comparison, GSK-840 is more potent biochemically (binding IC₅₀ = 0.9 nM; activity IC₅₀ = 0.3 nM), while GSK-843 is substantially less potent (binding IC₅₀ = 8.6 nM; activity IC₅₀ = 6.5 nM) [2]. Notably, GSK-872 exhibits >1,000-fold selectivity for RIP3 over >300 other kinases, including RIPK1 and RIPK2, when tested at 1 μM .

Kinase Selectivity Biochemical Potency Off-Target Profiling

Hydrochloride Salt Form Provides Quantifiable Solubility Advantage for In Vivo Formulation

The hydrochloride salt of GSK-872 (CAS 2703752-81-0; MW 419.95) offers aqueous solubility of 2.5 mg/mL (5.95 mM) in water at 25°C with sonication and warming to 60°C, and DMSO solubility of 10 mg/mL (23.81 mM) . This enhanced aqueous solubility is a direct consequence of salt formation and enables more reliable in vivo formulation without requiring high concentrations of organic co-solvents that may confound experimental outcomes .

Solubility Formulation In Vivo Dosing

Validated Functional Activity Across Diverse In Vivo Disease Models Distinguishes GSK-872 from Newer, Less-Characterized Inhibitors

GSK-872 has demonstrated reproducible therapeutic efficacy across multiple in vivo disease models, whereas newer RIPK3 inhibitors (e.g., UH15-38) have been primarily characterized in a narrower set of indications. In an MPTP-induced Parkinson's disease mouse model, GSK-872 rescued motor impairment and inhibited dopaminergic cell death [1]. In traumatic brain injury models, GSK-872 blocked necroptosis, reduced NLRP3 inflammasome activation, and improved neurological outcomes [2]. In LPS/D-GalN-induced acute liver failure, GSK-872 pretreatment significantly reduced serum ALT and AST levels compared to untreated model controls (P < 0.01) and decreased hepatic F4/80+ macrophage infiltration [3].

In Vivo Validation Disease Models Translational Research

High-Impact Application Scenarios for GSK-872 Hydrochloride Based on Quantifiable Differentiation Evidence


Rodent In Vivo Necroptosis Studies Requiring Species-Cross-Reactive RIPK3 Inhibition

Investigators conducting in vivo necroptosis studies in mice or rats should prioritize GSK-872 hydrochloride over GSK-840 or GSK-843. As established in Section 3, GSK-840 is inactive against rodent RIPK3 and provides no therapeutic effect in murine models [1]. GSK-872, in contrast, demonstrates validated efficacy in rodent models of Parkinson's disease, traumatic brain injury, acute liver failure, spinal cord injury, and cardiac hypertrophy [2]. The hydrochloride salt form enables aqueous formulation at 2.5 mg/mL, facilitating reliable systemic administration via intraperitoneal, intravenous, or intracerebroventricular routes .

Long-Term Cellular Assays and Developmental Studies Requiring Extended Compound Exposure

For assays requiring sustained RIPK3 inhibition over extended culture periods—such as developmental biology studies, organoid cultures, or chronic exposure experiments—GSK-872 offers a critical advantage: it can be used at experimental concentrations up to 30 μM, representing a 12-fold higher tolerated window than GSK-843 (2.5 μM) [3]. This wider concentration window minimizes confounding cytotoxicity that could otherwise mask true biological effects. Investigators should note that at high concentrations (3–10 μM), GSK-872 may induce caspase-8-mediated apoptosis, a property that can be leveraged for mechanistic studies distinguishing necroptosis from apoptosis .

Kinase Selectivity-Dependent Studies Requiring Minimal Off-Target Interference

In experimental systems where off-target kinase inhibition could confound interpretation—such as phosphoproteomics studies or pathway-specific signaling analyses—GSK-872 provides a defined selectivity profile: >1,000-fold selectivity for RIPK3 over >300 other kinases including RIPK1 and RIPK2 when tested at 1 μM . This selectivity has been functionally validated in cell-based assays: GSK-872 fails to inhibit RIPK1 kinase directly, enabling clean dissection of RIPK3-dependent versus RIPK1-dependent signaling . Investigators can pair GSK-872 with the RIPK1 inhibitor Necrostatin-1 (30 μM) to systematically delineate RIPK1/RIPK3 pathway contributions .

Multi-Disease Translational Research Programs Requiring Validated Compound Performance

Research programs investigating necroptosis across multiple disease indications—including neurodegeneration, ischemia-reperfusion injury, inflammation, and infectious disease—benefit from GSK-872's extensive validation history. Unlike newer RIPK3 inhibitors with limited characterization, GSK-872 has demonstrated reproducible efficacy across ≥7 distinct in vivo disease models [REFS-2, REFS-8]. This established performance reduces experimental variability and facilitates cross-study comparisons. Additionally, the compound's intermediate potency (IC₅₀ ~1.3–1.8 nM) balances robust target engagement with the kinome-wide selectivity required for translational relevance [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gsk-872 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.